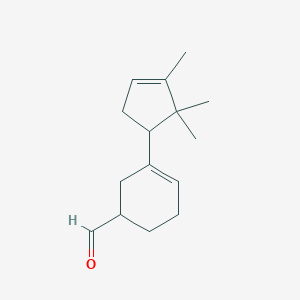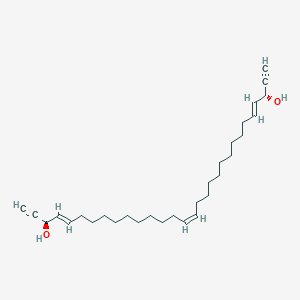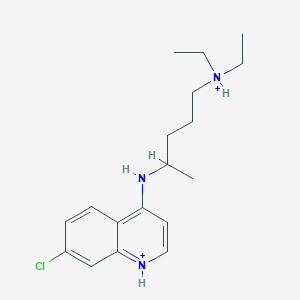
Chloroquine dication
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloroquine(2+) is a quinolinium ion obtained by protonation of the quinoline nitrogen and tertiary amino group of the antimalarial drug chloroquine. It is the major species at pH 7.3. It is a quinolinium ion and a tertiary ammonium ion. It is a conjugate acid of a chloroquine.
Wissenschaftliche Forschungsanwendungen
Antiviral Research
Chloroquine has been highlighted for its potential in treating viral infections, including COVID-19. Research suggests that it inhibits pH-dependent steps in the replication of various viruses like flaviviruses, retroviruses, and coronaviruses. This property has been under investigation for its efficacy against SARS-CoV-2, the virus causing COVID-19, showing promising results in multicenter clinical trials in China (Touret & de Lamballerie, 2020); (Savarino et al., 2003); (Gao, Tian, & Yang, 2020).
Cancer Research
Chloroquine has shown potential as an adjuvant in cancer treatments. Its properties of inhibiting lysosomal enzymes, the multidrug-resistance pump, and autophagy mechanisms make it a candidate for enhancing the efficacy of chemotherapies in various malignancies (Pascolo, 2016); (Wang et al., 2017); (Solomon & Lee, 2009).
Immunomodulatory Effects
Chloroquine has been identified for its immunomodulatory effects, including suppressing the production/release of inflammatory cytokines like tumor necrosis factor α and interleukin 6. These properties are considered for managing inflammatory complications of viral diseases (Weber & Levitz, 2000); (Varışlı, Cen, & Vlahopoulos, 2019).
Interaction with Metal Ions
Research has shown that chloroquine can enhance zinc uptake in cancer cells, indicating its potential as a zinc ionophore. This interaction may contribute to its anticancer activity, sensitizing cancerous cells to other treatments (Xue et al., 2014).
Expanding Clinical Applications
Chloroquine's role has been expanded beyond antimalarial use to include treatments for rheumatic diseases, cardiovascular disorders, chronic kidney disease, oncology, and various infections. Its pleiotropic pharmacological actions, including immunomodulation, anti-inflammatory properties, and the ability to induce autophagy and apoptosis, have led to its exploration in multiple therapeutic areas (Shukla & Wagle Shukla, 2019).
Eigenschaften
Produktname |
Chloroquine dication |
|---|---|
Molekularformel |
C18H28ClN3+2 |
Molekulargewicht |
321.9 g/mol |
IUPAC-Name |
4-[(7-chloroquinolin-1-ium-4-yl)amino]pentyl-diethylazanium |
InChI |
InChI=1S/C18H26ClN3/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21)/p+2 |
InChI-Schlüssel |
WHTVZRBIWZFKQO-UHFFFAOYSA-P |
Kanonische SMILES |
CC[NH+](CC)CCCC(C)NC1=C2C=CC(=CC2=[NH+]C=C1)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



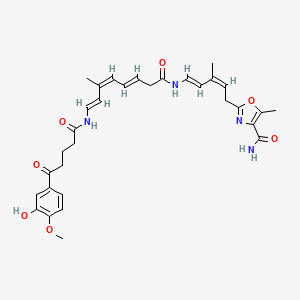
![N-[(2,6-Dimethoxyphenyl)methyl]-N''-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B1261544.png)
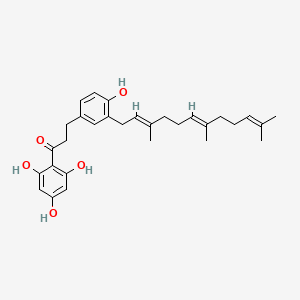
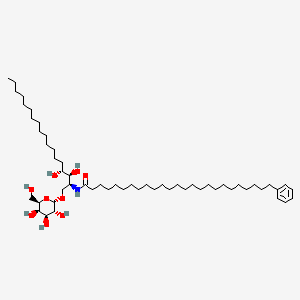
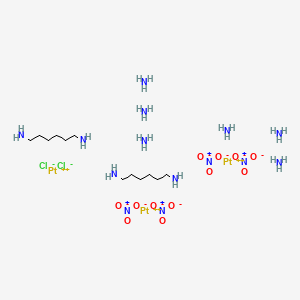
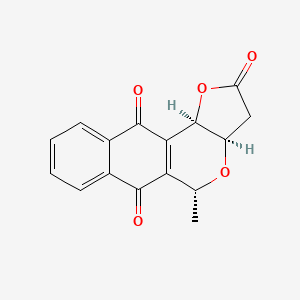
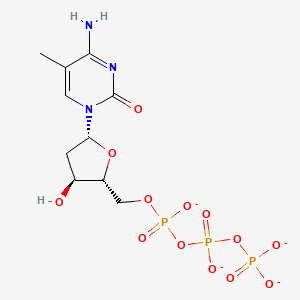
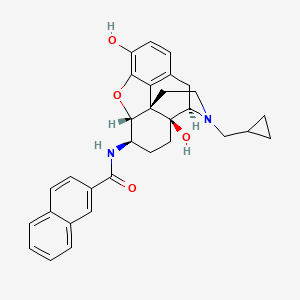
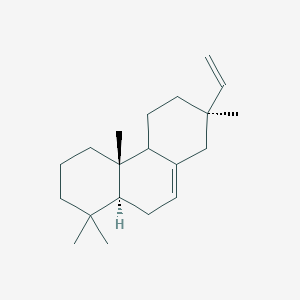
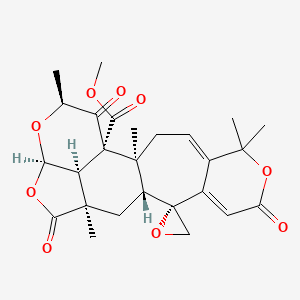
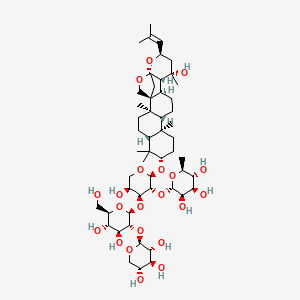
![2-[[4-(2-Hydroxyethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B1261562.png)
